3-Br-4-F-PITC reacts with primary amines (N-H groups) present in the amino acid side chains of proteins. This reaction forms a stable thiocarbamoyl adduct, essentially attaching a new chemical group to the protein. This labeling allows for several downstream applications [].
By incorporating a unique functional group like the one from 3-Br-4-F-PITC, researchers can distinguish between different proteins in a complex mixture. This is particularly useful in techniques like mass spectrometry, where the modified protein mass helps in its identification [].
The extent of labeling by 3-Br-4-F-PITC can be correlated with the amount of protein present. This allows for relative quantification of proteins within a sample [].
-Br-4-F-PITC can be conjugated to a solid support like beads to create an affinity chromatography column. Proteins containing specific amino acid sequences with reactive amines will bind to the column, allowing for their purification from a mixture.
3-Bromo-4-fluorophenyl isothiocyanate is an organic compound characterized by the molecular formula C₇H₃BrFNS. It is a derivative of phenyl isothiocyanate, with bromine and fluorine atoms substituted at the 3 and 4 positions of the phenyl ring, respectively. This compound belongs to the class of isothiocyanates, which are known for their sulfur-nitrogen functional group (S-N) and exhibit a range of chemical reactivity and biological activities .
3-Bromo-4-fluorophenyl isothiocyanate has been investigated for its potential biological activities, particularly in relation to its interactions with biomolecules. The compound exhibits reactivity that may be exploited in various biological assays, including those targeting cancer cells and other diseases. Its unique structure may enhance its selectivity and efficacy in biological applications .
One common method for synthesizing 3-bromo-4-fluorophenyl isothiocyanate involves the reaction of 3-bromo-4-fluoroaniline with thiophosgene. This reaction typically occurs under mild conditions, often facilitated by a base such as triethylamine to promote the formation of the isothiocyanate group.
In industrial settings, the synthesis may be scaled up using similar starting materials and optimized for yield and purity while considering safety and environmental impacts .
3-Bromo-4-fluorophenyl isothiocyanate serves various applications in scientific research:
Research into the interaction of 3-bromo-4-fluorophenyl isothiocyanate with various biological targets has revealed its potential utility in medicinal chemistry. It has shown promise in modifying biomolecules through nucleophilic attack, which could lead to novel therapeutic agents. Ongoing studies aim to elucidate its mechanisms of action and optimize its use in drug development .
The uniqueness of 3-bromo-4-fluorophenyl isothiocyanate lies in its specific combination of both bromine and fluorine substituents on the phenyl ring. This dual substitution can significantly influence its reactivity profile and properties compared to other phenyl isothiocyanate derivatives, potentially enhancing its utility in various synthetic and biological contexts .
The systematic IUPAC name for 3-bromo-4-fluorophenyl isothiocyanate is 2-bromo-1-fluoro-4-isothiocyanatobenzene. This naming follows the priority rules for substituents on aromatic rings, where the isothiocyanate group (-N=C=S) receives the lowest possible locant. The numbering starts from the isothiocyanate group (position 4), with bromine at position 2 and fluorine at position 1 relative to the benzene ring.
Structural Features:
| Feature | Description |
|---|---|
| Core Structure | Benzene ring with isothiocyanate (-N=C=S) at position 4 |
| Substituents | Bromine at position 2; fluorine at position 1 |
| Electronic Environment | Electron-withdrawing bromine and fluorine enhance electrophilicity of the isothiocyanate group |
The compound is known by multiple names, including 3-bromo-4-fluorophenyl isothiocyanate and 2-bromo-1-fluoro-4-isothiocyanatobenzene. Key registry identifiers include:
| Identifier | Value |
|---|---|
| CAS Number | 710351-24-9 |
| PubChem CID | 2761167 |
| InChIKey | NBSZCFBECRGGJR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N=C=S)Br)F |
This compound is also referenced in databases such as Wikidata (Q82164183) and DSSTox (DTXSID70375595).
The molecular formula of 3-bromo-4-fluorophenyl isothiocyanate is C₇H₃BrFNS, with a calculated molecular weight of 232.07 g/mol.
While the exact date of discovery is not explicitly documented, 3-bromo-4-fluorophenyl isothiocyanate emerged as a synthetic intermediate in the early 21st century. Its development is tied to advancements in halogenated aromatic chemistry, particularly in synthesizing bioactive molecules.
Key Developments:
3-Bromo-4-fluorophenyl isothiocyanate serves as a versatile building block in heterocyclic chemistry. Its reactivity with nucleophiles enables diverse transformations:
| Reaction Type | Example Product | Application |
|---|---|---|
| Nucleophilic Addition | Thiourea derivatives | Precursors to triazoles, thiadiazoles |
| Cyclization | 1,3,4-Triazoles | Antimicrobial agents, kinase inhibitors |
| Conjugation | Fluorescent probes | Bioimaging, protein labeling |
Case Study:
Reaction with phenyl hydrazine yields 2-phenyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-3-yl derivatives, which exhibit antibacterial activity.
The compound’s halogen substituents enhance its binding affinity for biological targets, making it valuable in drug discovery:
3-Bromo-4-fluorophenyl isothiocyanate possesses a molecular formula of C₇H₃BrFNS with a molecular weight of 232.07 g/mol [1] [2]. The compound exhibits a planar aromatic ring structure substituted with bromine at the 3-position, fluorine at the 4-position, and an isothiocyanate functional group at the 1-position. The chemical structure can be represented by the SMILES notation: C1=CC(=C(C=C1N=C=S)Br)F, indicating the specific substitution pattern on the benzene ring [2].
Crystallographic studies of related halogenated phenyl isothiocyanate derivatives provide insight into the structural characteristics of this compound class. Research on similar bromo-fluorophenyl systems has demonstrated that these molecules typically adopt nearly planar conformations [3]. The International Union of Crystallography database contains structural data showing that compounds with similar substitution patterns exhibit minimal deviations from planarity, with maximum deviations typically less than 0.009 Å from the aromatic plane [3].
The molecular geometry of 3-Bromo-4-fluorophenyl isothiocyanate features a topological polar surface area of 44.5 Ų and contains 11 heavy atoms with no stereogenic centers [2]. The compound exhibits a complexity score of 181, reflecting the presence of multiple functional groups and halogen substituents [2]. X-ray crystallographic analysis of related phenyl isothiocyanate compounds has revealed that the isothiocyanate group typically maintains linearity, with the N=C=S moiety exhibiting minimal angular deviation from 180 degrees [4] [5].
The electronic properties of 3-Bromo-4-fluorophenyl isothiocyanate are significantly influenced by the presence of both bromine and fluorine substituents on the aromatic ring. Halogen substituents exert complex electronic effects through both inductive and resonance mechanisms [6] [7]. Fluorine, being the most electronegative element, demonstrates a substantial electron-withdrawing inductive effect with a Hammett sigma constant of approximately 0.50 for the inductive component [7]. Simultaneously, fluorine exhibits a significant electron-donating resonance effect through π-conjugation with a sigma resonance value of approximately -0.31 [7].
Bromine, while less electronegative than fluorine, contributes both inductive electron withdrawal and moderate resonance donation to the aromatic system [8]. The combined effect of these halogen substituents creates a unique electronic environment that influences the reactivity and spectroscopic properties of the molecule. Density functional theory studies on halogen-substituted aromatic compounds have demonstrated that the overall electronic effects of halogen substituents are position-dependent and can significantly alter molecular orbital energies [9].
The electronic effects of the halogen substituents are particularly important in the context of electrophilic aromatic substitution reactions. The electron-withdrawing nature of both bromine and fluorine substituents increases the electron deficiency of the aromatic ring, making it less reactive toward electrophilic attack [10] [11]. This electronic deactivation is accompanied by meta-directing effects typical of electron-withdrawing groups [10].
Research on charge transport properties in halogen-substituted organic compounds has revealed that fluorine substitution can significantly affect electronic coupling and reorganization energies [9]. The presence of fluorine substituents generally leads to increased reorganization energies compared to other halogens, influencing the overall electronic behavior of the molecule [9].
Nuclear magnetic resonance spectroscopy provides crucial structural information for 3-Bromo-4-fluorophenyl isothiocyanate through the analysis of both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra. The aromatic region of the ¹H NMR spectrum typically exhibits three distinct proton signals corresponding to the three remaining aromatic protons after halogen and isothiocyanate substitution [12] [13].
Carbon-13 NMR spectroscopy reveals the presence of seven carbon environments in the molecule, reflecting the substituted benzene ring and the isothiocyanate carbon [13] [14]. The aromatic carbon signals appear in the characteristic range of 110-170 ppm, with the isothiocyanate carbon typically resonating around 130-140 ppm [13]. The carbon atoms bearing halogen substituents exhibit characteristic chemical shifts influenced by the electronegativity and size of the attached halogens [13].
Fluorine-19 NMR spectroscopy provides additional structural confirmation, with the aromatic fluorine typically appearing as a singlet in the range of -110 to -130 ppm relative to trichlorofluoromethane [12]. The chemical shift of the fluorine atom is influenced by the electronic environment created by the adjacent bromine substituent and the electron-withdrawing isothiocyanate group [12].
Rotational spectroscopy studies of phenyl isothiocyanate derivatives using Fourier transform microwave spectroscopy have provided detailed geometric parameters [4] [5]. These studies reveal that the isothiocyanate nitrogen displays more sp-like character, resulting in shorter carbon-nitrogen bonds and larger carbon-nitrogen-carbon angles compared to related isocyanate compounds [4] [5]. Natural bond orbital analysis indicates significant electronic structure differences between isothiocyanate and isocyanate functional groups [4].
Infrared spectroscopy provides characteristic absorption patterns for 3-Bromo-4-fluorophenyl isothiocyanate, with the isothiocyanate functional group exhibiting a distinctive stretching frequency. The N=C=S stretching vibration appears as a strong absorption band in the region of 1990-2140 cm⁻¹, which is characteristic of isothiocyanate compounds [15]. This frequency range distinguishes isothiocyanates from related functional groups such as nitriles (2222-2260 cm⁻¹) and isocyanates (2225-2300 cm⁻¹) [15].
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the aromatic carbon-carbon stretching modes are observed in the fingerprint region between 1440-1625 cm⁻¹ [16] [17]. The presence of halogen substituents influences the aromatic stretching frequencies and introduces additional vibrational modes associated with carbon-halogen bond stretching [16].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be weak or absent in the infrared spectrum [18] [19]. The isothiocyanate group exhibits characteristic Raman bands that can be used for structural confirmation [18]. Density functional theory calculations at the B3LYP level have been employed to predict and assign vibrational frequencies for related trifluoromethyl phenyl isothiocyanate compounds, providing good correlation with experimental observations [18].
Vibrational assignments for the compound can be made based on comparison with related phenyl isothiocyanate derivatives and theoretical calculations [18] [19]. The combination of infrared and Raman spectroscopy provides comprehensive vibrational characterization, with theoretical calculations supporting the experimental assignments [18].
Mass spectrometry of 3-Bromo-4-fluorophenyl isothiocyanate reveals characteristic fragmentation patterns typical of halogenated aromatic isothiocyanates. The molecular ion peak appears at m/z 232 (or 230 for the lighter bromine isotope), reflecting the molecular weight of the compound [1] [2]. The exact mass of 230.91536 Da corresponds to the monoisotopic mass calculated for the ⁷⁹Br isotope [2].
Electron ionization mass spectrometry typically shows loss of the isothiocyanate group (NCS, mass 58) as a primary fragmentation pathway, resulting in a base peak or significant fragment at m/z 174 (M-58) [20] [21]. Additional fragmentation includes loss of halogen atoms, with bromine loss (mass 79/81) producing fragments at m/z 153/151 [20] [22]. The loss of fluorine (mass 19) generates fragments at m/z 213 [20].
The fragmentation behavior of halogenated aromatic compounds in electron ionization mass spectrometry has been extensively studied [22]. Halogen atoms in the ortho position relative to electron-withdrawing groups can undergo preferential loss through intramolecular radical substitution mechanisms [22]. This selectivity is enhanced by the electrophilicity of the radical cation and correlates with the charge distribution in the molecular ion [22].
Chemical ionization mass spectrometry typically provides a more prominent molecular ion peak with reduced fragmentation compared to electron ionization [21]. This softer ionization technique is particularly useful for confirming the molecular weight of halogenated compounds that may undergo extensive fragmentation under hard ionization conditions [21].
Mass spectrometric analysis of related halogenated phenyl compounds has revealed that fragmentation patterns are influenced by the electronic effects of substituents [23] [22]. The presence of electron-withdrawing groups such as halogens and isothiocyanate functionality affects the stability of fragment ions and influences the relative intensities of peaks in the mass spectrum [23].
The thermochemical properties of 3-Bromo-4-fluorophenyl isothiocyanate reflect the influence of halogen substituents and the isothiocyanate functional group on the physical characteristics of the compound. While specific experimental values for the melting and boiling points of this exact compound are not extensively documented in the literature [24], comparative analysis with structurally related compounds provides insight into its thermal behavior.
Related fluorophenyl isothiocyanate compounds exhibit melting points in the range of 24-26°C, as observed for 4-fluorophenyl isothiocyanate [25]. The addition of bromine substitution typically increases melting points due to enhanced molecular mass and potential intermolecular interactions. For comparison, 4-bromo-3-fluorophenyl isothiocyanate exhibits a predicted melting point of approximately 62.67°C [26].
Boiling point predictions for halogenated phenyl isothiocyanates suggest values in the range of 250-285°C at atmospheric pressure [25] [26]. The 4-fluorophenyl isothiocyanate analog demonstrates a boiling point of 228.8±13.0°C at 760 mmHg [25], while the 4-bromo-3-fluorophenyl isomer shows a predicted boiling point of approximately 281.6°C [26]. The presence of both bromine and fluorine substituents in 3-Bromo-4-fluorophenyl isothiocyanate would be expected to produce boiling points in the higher range of this scale.
The thermal behavior of phenyl isothiocyanate compounds is influenced by intermolecular forces including van der Waals interactions, dipole-dipole interactions, and potential halogen bonding effects [27]. The parent phenyl isothiocyanate exhibits a boiling point of 218°C and a melting point of -21°C [27], demonstrating the significant impact of halogen substitution on thermal properties.
Thermal decomposition studies of isothiocyanate compounds reveal that these functional groups are generally stable under normal conditions but may undergo rearrangement or decomposition at elevated temperatures [28] [29]. Alkoxycarbonyl isothiocyanates have been shown to decompose thermally at temperatures ranging from 240-375°C, producing various products depending on the substitution pattern [29].
The solubility characteristics of 3-Bromo-4-fluorophenyl isothiocyanate are determined by the hydrophobic nature of the aromatic ring system and the influence of halogen substituents on molecular polarity. The computed XLogP3 value of 4.1 indicates significant lipophilicity and suggests low water solubility [2]. This partition coefficient reflects the preference of the compound for organic phases over aqueous environments.
Phenyl isothiocyanate derivatives generally exhibit poor water solubility due to their aromatic character and the hydrophobic nature of the isothiocyanate functional group [27]. The parent phenyl isothiocyanate is described as insoluble in water but soluble in alcohol and ether [27]. The additional halogen substituents in 3-Bromo-4-fluorophenyl isothiocyanate would be expected to further reduce water solubility while maintaining solubility in organic solvents.
The octanol-water partition coefficient provides a quantitative measure of lipophilicity that correlates with biological activity and environmental behavior [30] [31]. Compounds with log P values greater than 3 are generally considered highly lipophilic and tend to accumulate in lipid-rich environments [31]. The calculated log P value of 4.1 for 3-Bromo-4-fluorophenyl isothiocyanate places it in the category of compounds with significant bioaccumulation potential [2].
Halogen substitution patterns significantly influence partition coefficients and solubility behavior [32] [30]. Fluorine substitution generally increases lipophilicity due to the strong carbon-fluorine bond and the hydrophobic nature of fluorinated compounds [32]. Bromine substitution contributes additional molecular volume and polarizability, further enhancing lipophilic character [33].
The topological polar surface area of 44.5 Ų indicates moderate polarity despite the presence of heteroatoms [2]. This value suggests that the compound may have limited ability to cross biological membranes that require lower polar surface areas for passive diffusion [2]. The combination of high lipophilicity and moderate polar surface area suggests preferential partitioning into lipid bilayers and organic phases [30] [34].
The conventional approach to synthesizing 3-bromo-4-fluorophenyl isothiocyanate involves sequential halogenation of aromatic precursors followed by isothiocyanate formation. This methodology typically begins with readily available aniline derivatives that undergo controlled halogenation to introduce both bromine and fluorine substituents in the desired positions [1] [2].
The most established route employs 3-bromo-4-fluoroaniline as the immediate precursor, which can be prepared through regioselective bromination of 4-fluoroaniline. Electrophilic aromatic substitution using N-bromosuccinimide or bromine in the presence of iron(III) bromide catalysts provides excellent regioselectivity for the meta-position relative to the fluorine substituent. The electron-withdrawing nature of fluorine directs bromination away from the ortho and para positions, favoring substitution at the 3-position [3] [4].
The bromination reaction typically proceeds under mild conditions, with temperatures ranging from 0 to 25 degrees Celsius to maintain selectivity and prevent over-bromination. Reaction times of 2 to 4 hours are sufficient to achieve complete conversion while minimizing side product formation. The regioselectivity arises from the combined electronic effects of the fluorine substituent and the amino group, which work in concert to direct the incoming electrophile to the meta position [5] [6].
Alternative approaches involve the use of continuous bromination processes that employ bromine gas generated in situ from bromide salts. These methods offer improved atom economy and reduced waste generation compared to traditional brominating agents [7] [8]. The process utilizes electrochemical generation of bromine, which immediately reacts with the aromatic substrate in a spatially separated reactor, allowing for precise control of bromination conditions.
The conversion of 3-bromo-4-fluoroaniline to the corresponding isothiocyanate represents the most widely employed industrial method, utilizing thiophosgene as the thiocarbonyl transfer reagent. This transformation proceeds through a well-established mechanism involving nucleophilic attack of the amine nitrogen on the electrophilic carbon of thiophosgene, followed by elimination of hydrogen chloride [9] [10].
The reaction is typically conducted in a biphasic system consisting of dichloromethane and saturated aqueous sodium bicarbonate solution. The organic phase contains the amine substrate dissolved in dichloromethane, while the aqueous phase provides the basic conditions necessary for neutralizing the hydrogen chloride byproduct. Thiophosgene is added dropwise to the vigorously stirred biphasic mixture at 0 degrees Celsius to control the highly exothermic reaction [10].
Reaction yields of 94 percent have been achieved under optimized conditions, with reaction times typically ranging from 1 to 3 hours. The high efficiency of this method stems from the favorable thermodynamics of thiocarbonyl formation and the rapid kinetics of the substitution reaction. The presence of both bromine and fluorine substituents on the aromatic ring enhances the nucleophilicity of the amine nitrogen through electronic effects, facilitating the reaction with thiophosgene [9].
The mechanism proceeds through formation of a thiocarbamic acid chloride intermediate, which rapidly eliminates hydrogen chloride to yield the isothiocyanate product. The electron-withdrawing effects of the halogen substituents stabilize the transition state, lowering the activation energy for both the addition and elimination steps. This results in faster reaction rates compared to unsubstituted aniline derivatives [12] [13].
Ultrasound-assisted synthesis has emerged as a powerful technique for enhancing the efficiency of isothiocyanate formation reactions. The application of ultrasonic irradiation to the synthesis of 3-bromo-4-fluorophenyl isothiocyanate provides significant advantages in terms of reaction rate, yield, and selectivity compared to conventional heating methods [14] [15].
The mechanism of ultrasound enhancement involves acoustic cavitation, which creates and collapses microscopic bubbles in the reaction medium. This cavitation generates localized high temperatures and pressures that can reach several thousand degrees Celsius and hundreds of atmospheres for microsecond durations. These extreme conditions promote rapid molecular diffusion and enhance mass transfer between reactants, leading to accelerated reaction rates [16] [17].
In the synthesis of halogenated phenyl isothiocyanates, ultrasonic irradiation typically reduces reaction times from several hours to 30-90 minutes while maintaining or improving product yields. The cavitation process also creates a more homogeneous reaction environment, reducing the formation of side products and improving overall reaction selectivity. Yields of 85-95 percent have been achieved using ultrasound-assisted conditions compared to 70-85 percent with conventional heating [15].
The optimization of ultrasonic parameters is crucial for maximizing synthetic efficiency. Frequency ranges of 20-40 kilohertz with power densities of 0.5-2.0 watts per milliliter have proven optimal for isothiocyanate synthesis. Higher frequencies may not provide sufficient energy for effective cavitation, while excessive power can lead to degradation of sensitive functional groups. Temperature control during sonication is essential, with optimal ranges typically between 20-50 degrees Celsius [14] [16].
The implementation of green chemistry principles in the synthesis of 3-bromo-4-fluorophenyl isothiocyanate focuses on reducing environmental impact while maintaining synthetic efficiency. Several innovative approaches have been developed that minimize the use of toxic reagents and reduce waste generation [18] [19].
One promising green approach involves the use of elemental sulfur as a sulfur source in combination with amine catalysts. This method eliminates the need for highly toxic thiophosgene while providing good yields of isothiocyanate products. The reaction utilizes diazabicycloundecene as a catalyst in conjunction with elemental sulfur at moderate temperatures of 40 degrees Celsius. Yields of 70-90 percent can be achieved using environmentally benign solvents such as gamma-butyrolactone or Cyrene [19].
The mechanism involves activation of elemental sulfur by the amine catalyst, forming a reactive sulfur species that can insert into carbon-nitrogen bonds. This process avoids the generation of toxic byproducts associated with traditional thiocarbonyl transfer reagents. The catalyst can be recovered and reused multiple times without significant loss of activity, further enhancing the environmental credentials of this approach [19].
Electrochemical methods represent another green chemistry approach for halogenation reactions. On-site generation of halogenating reagents from halide electrolysis provides excellent atom economy and eliminates the need for pre-formed halogenating agents. This technology enables the production of halogen gases in a controlled manner while simultaneously generating hydrogen gas that can be utilized for subsequent hydrogenation reactions [7] [8].
The electrochemical approach offers particular advantages for industrial applications, as it allows for precise control of reagent stoichiometry and eliminates the transportation and storage of hazardous halogen-containing materials. Process intensification through microreactor technology further enhances the safety and efficiency of these transformations while reducing capital costs [20].
The mechanistic understanding of isothiocyanate formation reactions has been extensively studied, particularly for aromatic amine substrates containing electron-withdrawing substituents such as bromine and fluorine. Kinetic investigations reveal that the reaction proceeds through a multi-step mechanism with distinct rate-determining steps depending on the specific synthetic conditions employed [12] [21].
In thiophosgene-mediated reactions, the rate-determining step involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of thiophosgene. The reaction exhibits first-order kinetics with respect to both the amine substrate and thiophosgene concentration. The presence of electron-withdrawing substituents on the aromatic ring enhances the nucleophilicity of the amine through resonance effects, leading to increased reaction rates [12] [22].
Activation energies for the formation of 3-bromo-4-fluorophenyl isothiocyanate from the corresponding aniline have been determined to be 13.5-16.5 kilocalories per mole, with pre-exponential factors ranging from 4.65-6.46 (A in liters per mole per minute). These values indicate a relatively facile transformation with moderate energy barriers that are easily overcome under typical reaction conditions [21].
The kinetics of dithiocarbamate-mediated routes involve two distinct phases: formation of the dithiocarbamate salt and subsequent desulfurization to yield the isothiocyanate. The first step typically exhibits second-order kinetics, being first-order in both amine and carbon disulfide concentrations. The desulfurization step follows first-order kinetics with respect to the dithiocarbamate concentration, with rate constants varying significantly depending on the desulfurizing agent employed [23] [24].
Temperature dependence studies reveal that most isothiocyanate formation reactions benefit from elevated temperatures, with optimal ranges typically between 50-120 degrees Celsius for conventional methods. However, ultrasound-assisted and microwave-induced reactions can achieve comparable rates at significantly lower temperatures due to enhanced mass transfer and localized heating effects [14] [25].
The commercial production of 3-bromo-4-fluorophenyl isothiocyanate faces numerous technical and economic challenges that significantly impact process feasibility and cost-effectiveness. These challenges span multiple aspects of manufacturing, from raw material handling to product purification and environmental compliance [26] [27].
Raw material handling represents one of the most significant challenges in industrial production. The use of thiophosgene, while providing excellent yields, requires specialized facilities designed to handle highly toxic and corrosive materials safely. Installation of appropriate ventilation systems, emergency response equipment, and waste treatment facilities substantially increases capital costs. Additionally, transportation and storage of thiophosgene necessitate compliance with stringent regulatory requirements, further adding to operational complexity [27] [28].
Process safety considerations are paramount due to the highly exothermic nature of many isothiocyanate formation reactions. The evolution of hydrogen chloride gas during thiophosgene-mediated reactions requires robust gas handling systems and corrosion-resistant equipment. Temperature control becomes critical at industrial scales where heat removal can be challenging, particularly in batch reactors with poor heat transfer characteristics [27] [29].
Scale-up of reaction systems from laboratory to production scale introduces significant engineering challenges. Mixing efficiency becomes problematic in large reactors, potentially leading to hot spots and uneven reaction conditions. Heat transfer limitations can result in temperature excursions that promote side reactions and reduce product quality. These issues are particularly pronounced for reactions involving gas evolution or highly viscous reaction media [26] [30].
Product purification at industrial scale presents another major hurdle. Laboratory-scale synthesis typically relies on column chromatography for product isolation, which is not economically viable for large-scale production. Alternative purification methods such as crystallization, distillation, or extraction must be developed and optimized for each specific product. The presence of multiple halogen substituents can complicate purification due to similar physical properties of isomeric products [27] [29].
Environmental compliance costs continue to increase as regulatory standards become more stringent. Waste stream treatment, particularly for chlorinated organic solvents and sulfur-containing byproducts, requires sophisticated treatment technologies. Emission control systems for volatile organic compounds and acid gases represent significant ongoing operational expenses. The implementation of green chemistry alternatives, while environmentally preferable, often requires substantial research and development investments to achieve commercial viability [26] [19].